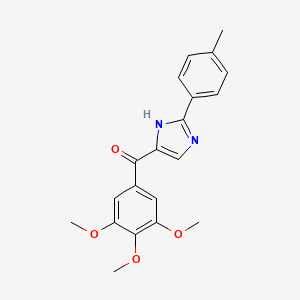
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone
Descripción general
Descripción
“(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C20H20N2O4 . It has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to a p-tolyl group and a (3,4,5-trimethoxyphenyl)methanone group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.384, a density of 1.2±0.1 g/cm3, and a boiling point of 587.7±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Antiproliferative Activity on Cancer Cell Lines : A series of derivatives of this compound were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines such as prostate, lung, cervical, and breast cancer. Compounds showed considerable cytotoxicity, indicating potential as cancer treatment agents (Mullagiri et al., 2018).
Oral Bioavailability in Cancer Treatment : Research into orally bioavailable tubulin antagonists for paclitaxel-refractory cancer included derivatives of this compound. These studies highlighted their potent and broad anticancer activity, offering significant advantages over existing drugs for multidrug-resistant or taxane-refractory cancers (Li et al., 2012).
Tubulin Polymerization Inhibition : Another study synthesized a series of derivatives as antitubulin agents. These compounds showed effective in vitro anti-proliferative activities against tumor cell lines and inhibited tubulin polymerization, a crucial process in cancer cell division (Zhai et al., 2018).
Antibacterial Activities : The compound and its derivatives have also been studied for their antibacterial properties, aiming to develop new broad-spectrum antibiotics. The binding mode analysis of the most active compound was carried out, showing promise in this field (Chandra et al., 2020).
Antioxidant and Antimicrobial Activities : A series of derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds displayed high activity against certain bacteria and fungi, demonstrating their potential as antimicrobial agents (Bassyouni et al., 2012).
Anti-Candida Agent : A study focusing on the anti-Candida activity of a derivative found it to be a promising agent. Comprehensive characterization techniques, including molecular docking studies, were employed to understand its potential efficacy (Jayasheela et al., 2018).
Synthesis and Characterization in Chemistry : Several studies have focused on the synthesis and characterization of various derivatives of this compound, exploring their potential applications in different areas of chemistry. These studies contribute to understanding the compound's properties and potential uses (Çeti̇nkaya, 2017).
Antimicrobial and Antimycobacterial Evaluation : Derivatives were synthesized and screened for antimicrobial and antimycobacterial activities. Some compounds displayed significant activity, suggesting their potential in treating infections caused by bacteria and mycobacteria (Narasimhan et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-7-13(8-6-12)20-21-11-15(22-20)18(23)14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVDNDKHQBFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




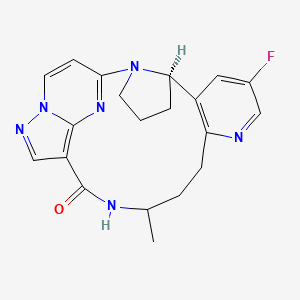


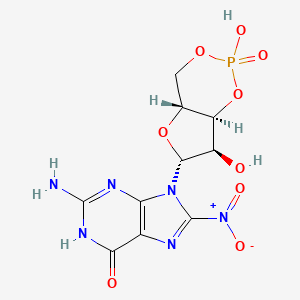
![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
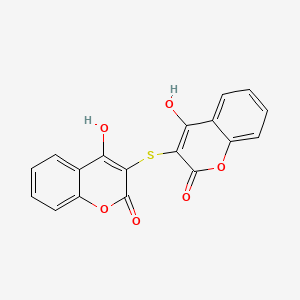
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)
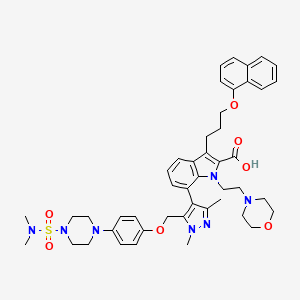
![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)
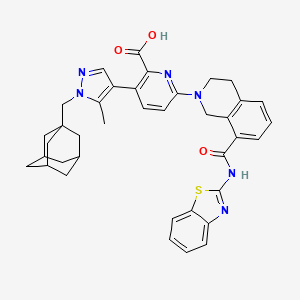
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)